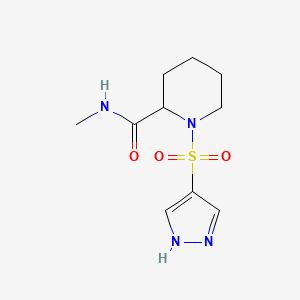
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide, also known as HEMPA, is a piperidine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide is believed to exert its effects through its interaction with the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling and protein folding. By modulating the activity of this receptor, 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide may have downstream effects on various physiological and pathological processes.
Biochemical and Physiological Effects:
In addition to its potential neuroprotective effects, 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has been found to exhibit various other biochemical and physiological effects. For example, 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has been shown to inhibit the growth of certain cancer cell lines and to induce apoptosis in these cells. Additionally, 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has been found to modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has several advantages for use in lab experiments, including its high purity and relatively low cost. However, there are also limitations to its use, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide. For example, further studies could investigate its potential as a neuroprotective agent in various disease models, including Alzheimer's disease and Parkinson's disease. Additionally, research could focus on the development of novel derivatives of 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide with improved potency and selectivity for the sigma-1 receptor. Finally, studies could investigate the potential of 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide and related compounds as anticancer agents.
Métodos De Síntesis
The synthesis of 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide involves several steps, including the preparation of 3-methylphenylpiperidine, the reaction of this compound with ethylene oxide to form 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine, and the subsequent reaction of this intermediate with phosgene to yield 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide.
Aplicaciones Científicas De Investigación
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has shown potential in various scientific applications, including its use as a ligand for the sigma-1 receptor, which is involved in various physiological and pathological processes. Additionally, 2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide has been studied for its potential use as a neuroprotective agent, as it has been found to exhibit antioxidant and anti-inflammatory properties.
Propiedades
IUPAC Name |
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-5-4-6-13(11-12)16-15(19)17-9-3-2-7-14(17)8-10-18/h4-6,11,14,18H,2-3,7-10H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEQHMSTFNJONV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCCC2CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyethyl)-N-(3-methylphenyl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chloro-6-fluorophenyl)methyl]-N-cyclopropylprop-2-enamide](/img/structure/B7559693.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![2-[3-(Ethylamino)propylamino]-5-nitropyridine-3-carboxamide](/img/structure/B7559706.png)
![(2R)-2-[(7-chloro-1,3-benzodioxole-5-carbonyl)amino]propanoic acid](/img/structure/B7559722.png)
![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)

![N-[(3-hydroxyphenyl)methyl]-N-methyl-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide](/img/structure/B7559751.png)

![(2R)-2-[(1-methyl-5-pyrrol-1-ylpyrazole-4-carbonyl)amino]propanoic acid](/img/structure/B7559760.png)

![Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)

![(2R)-2-amino-N-[3-[(2-methoxyacetyl)amino]phenyl]propanamide](/img/structure/B7559781.png)